molecular formula C12H14F3NO2 B8361592 [2-(4-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester

[2-(4-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester

Cat. No. B8361592
M. Wt: 261.24 g/mol
InChI Key: HRELZCQTGZEPDT-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, [2-(4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester (I-4-c: 700 mg, 2.68 mmol) in POCl3 (5 mL) was reacted with P2O5 (756 mg, 5.36 mmol). The resulting mixture was stirred at 105° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (10% ethylacetate in hexane) afforded 120 mg of the product (20.83% yield).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
756 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
20.83%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[F:15][C:14]([F:17])([F:16])[C:11]1[CH:12]=[C:13]2[C:8]([CH2:7][CH2:6][NH:5][C:4]2=[O:3])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(C)OC(NCCC1=CC=C(C=C1)C(F)(F)F)=O
Step Two
Name
Quantity
756 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 105° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (10% ethylacetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C2CCNC(C2=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 20.83%
YIELD: CALCULATEDPERCENTYIELD 20.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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